2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been observed to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also have unique ADME properties that contribute to its bioavailability and efficacy.
Result of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that environmental factors may also play a role in the action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another approach is the Ullmann reaction, which involves the coupling of two aryl halides in the presence of a copper catalyst . The reaction conditions typically include elevated temperatures and the use of polar solvents.
Industrial Production Methods
Industrial production of this compound may involve the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate in water . This method allows for the efficient production of the desired methoxy-substituted biphenyl derivative.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone, while reduction of the carboxylic acid group produces an alcohol .
Scientific Research Applications
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.
5-Methoxysalicylic acid: Another related compound with similar functional groups but different overall structure.
Uniqueness
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1215206-03-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C14H12O4
- Molecular Weight : 244.25 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
Anticancer Properties
Recent studies have investigated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. For instance, compounds exhibiting structural similarities have shown promising results:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency .
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
4T1 | <10 | High |
COLO201 | <30 | Moderate |
MDA-MB-231 | >10 | Low |
These findings suggest that this compound may preferentially target cancer cells while sparing normal cells, a desirable trait in anticancer therapeutics.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis and cell cycle arrest. In studies involving flow cytometry:
- Cell Cycle Analysis : Treatment with the compound resulted in cell cycle arrest at the G0/G1 phase in resistant cell lines, indicating a potential mechanism for its anticancer activity .
Study on Cytotoxicity
In a comprehensive study published in MDPI, researchers synthesized several derivatives of biphenyl carboxylic acids and assessed their cytotoxicity against multiple cancer cell lines. The study revealed that certain derivatives exhibited potent anticancer properties, particularly against COLO201 and Jurkat cells.
- Findings :
Antiviral Activity
Another aspect of research explored the antiviral potential of related compounds. Some derivatives were tested for their efficacy against herpes simplex virus type 1 (HSV-1), showing promising antiviral activity, which could be attributed to structural similarities with known antiviral agents .
Properties
IUPAC Name |
3-(2-hydroxy-5-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPDAJJJYRUXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681813 | |
Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-03-3 | |
Record name | 2′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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